(R)-O-Desmethyl Naproxen

概要

説明

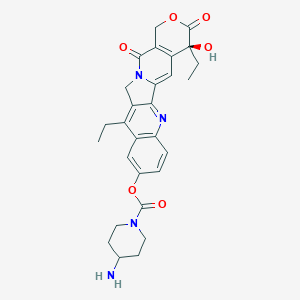

®-O-Desmethyl Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the removal of the methoxy group from the parent Naproxen molecule, resulting in a hydroxyl group at the same position. It retains the anti-inflammatory and analgesic properties of Naproxen but exhibits unique pharmacokinetic and pharmacodynamic profiles.

科学的研究の応用

®-O-Desmethyl Naproxen has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

Target of Action

®-O-Desmethyl Naproxen, a derivative of Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

®-O-Desmethyl Naproxen acts as a non-selective COX inhibitor . It works by reversibly inhibiting both COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by ®-O-Desmethyl Naproxen is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Pharmacokinetics

The pharmacokinetics of ®-O-Desmethyl Naproxen is similar to that of Naproxen. Naproxen is well-absorbed orally, with a bioavailability of 95% . It binds extensively to plasma albumin, and its plasma concentration is linearly proportional to the dose for oral doses up to 500 mg . It is metabolized in the liver to 6-O-desmethylnaproxen, which is then excreted in the urine . The elimination half-life of Naproxen is approximately 12-17 hours .

Result of Action

The primary result of ®-O-Desmethyl Naproxen’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it effectively manages acute pain as well as pain related to rheumatic diseases .

Action Environment

Naproxen has been detected in various types of water, including drinking water and groundwater . Although the concentrations are low, long-term exposure to Naproxen can have adverse effects on non-target organisms, especially when mixed with other drugs . The biological decomposition of Naproxen is performed by fungi, algae, and bacteria . The only well-described pathway for its complete degradation is the degradation of naproxen by bacillus thuringiensis b1(2015b) .

Safety and Hazards

®-Naproxen has several safety considerations. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

生化学分析

Biochemical Properties

®-O-Desmethyl Naproxen, similar to Naproxen, is likely to interact with various enzymes, proteins, and other biomolecules. Naproxen is known to inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, chemicals produced by the body that cause inflammation .

Cellular Effects

The cellular effects of ®-O-Desmethyl Naproxen are expected to be similar to those of Naproxen. Naproxen has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit TRPM7 channels in T lymphocytes . In human fibroblasts, Naproxen photosensitization induced by UVA led to a drastic reduction of cell viability .

Molecular Mechanism

The molecular mechanism of action of ®-O-Desmethyl Naproxen is likely to be similar to that of Naproxen. Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . This inhibition reduces the production of prostaglandins, thereby exerting its anti-inflammatory action .

Temporal Effects in Laboratory Settings

Studies on Naproxen have shown that it has a half-life of 12–17 hours in adults . This suggests that the effects of ®-O-Desmethyl Naproxen may also persist for a significant duration.

Dosage Effects in Animal Models

The dosage effects of ®-O-Desmethyl Naproxen in animal models have not been specifically studied. Studies on Naproxen have shown that it has analgesic and anti-inflammatory effects in various animal models .

Metabolic Pathways

Naproxen is known to be metabolized by the liver to inactive metabolites . It’s plausible that ®-O-Desmethyl Naproxen undergoes similar metabolic processes.

Transport and Distribution

Naproxen is known to bind extensively to plasma albumin, suggesting that it may be distributed throughout the body via the bloodstream .

Subcellular Localization

The subcellular localization of ®-O-Desmethyl Naproxen is not well-documented. Given its likely similarity to Naproxen, it may be expected to localize in areas where its target enzymes, COX-1 and COX-2, are found. These enzymes are typically found in the endoplasmic reticulum and nuclear envelope .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-O-Desmethyl Naproxen typically involves the demethylation of Naproxen. One common method is the use of boron tribromide (BBr3) in dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds as follows:

- Dissolve Naproxen in dichloromethane.

- Add boron tribromide dropwise while maintaining the temperature at -78°C.

- Allow the reaction to proceed for several hours.

- Quench the reaction with methanol and extract the product.

Industrial Production Methods: Industrial production of ®-O-Desmethyl Naproxen may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to maximize yield and purity while minimizing environmental impact.

化学反応の分析

Types of Reactions: ®-O-Desmethyl Naproxen undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of a chloride derivative.

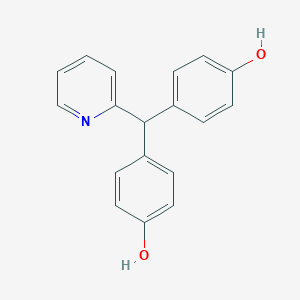

類似化合物との比較

Naproxen: The parent compound, widely used as an NSAID.

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness: ®-O-Desmethyl Naproxen is unique due to the presence of a hydroxyl group instead of a methoxy group, which can influence its pharmacokinetic properties and metabolic pathways. This structural difference may result in variations in its efficacy, side effects, and overall therapeutic profile compared to other NSAIDs.

特性

IUPAC Name |

(2R)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJUDDGELKXYNO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)